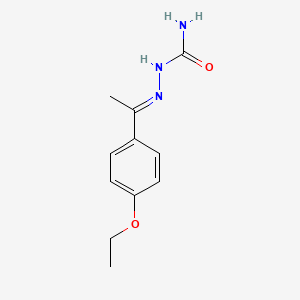
2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide is an organic compound with the molecular formula C11H15N3O2. This compound is known for its unique structure, which includes an ethoxyphenyl group and a hydrazine carboxamide moiety. It has been studied for various applications in scientific research due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine derivatives. One common method includes the reflux of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of ethanol as a solvent. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1-(4-Ethoxyphenyl)ethylidene)hydrazine-1-carboxamide can be compared with other similar compounds, such as:
(E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine: This compound has similar structural features but includes a bromophenyl group instead of an ethoxyphenyl group.
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: This compound has a benzofuran and trichlorophenyl group, offering different chemical and biological properties.
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide: This compound features a methoxyphenyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
7252-58-6 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
[(E)-1-(4-ethoxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O2/c1-3-16-10-6-4-9(5-7-10)8(2)13-14-11(12)15/h4-7H,3H2,1-2H3,(H3,12,14,15)/b13-8+ |
InChI Key |
VLCOIGQWNPUBQS-MDWZMJQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)N)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















